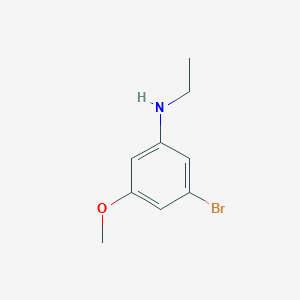

3-bromo-N-ethyl-5-methoxyaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-N-ethyl-5-methoxyaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO/c1-3-11-8-4-7(10)5-9(6-8)12-2/h4-6,11H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFMHDTZYKXWOFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC(=CC(=C1)Br)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization of Halo and Methoxy Substituted Anilines in Contemporary Organic Synthesis

Halo- and methoxy-substituted anilines are fundamental building blocks in the synthesis of a wide array of complex organic molecules. The presence of a halogen atom, such as bromine, on the aniline (B41778) ring provides a reactive handle for a variety of cross-coupling reactions. These reactions are pivotal for the construction of carbon-carbon and carbon-heteroatom bonds, which form the skeletons of many pharmaceutical and industrial compounds. For instance, the bromine atom can participate in well-established transformations like the Suzuki, Heck, and Buchwald-Hartwig amination reactions, allowing for the introduction of diverse functional groups.

The methoxy (B1213986) group (-OCH3), on the other hand, is an electron-donating group that influences the electronic properties of the aniline ring. This electronic influence can direct the regioselectivity of electrophilic aromatic substitution reactions, often favoring substitution at positions ortho and para to the methoxy group. Furthermore, the methoxy group can be a precursor to a hydroxyl group through demethylation, adding another layer of synthetic versatility. The combined presence of both halo and methoxy substituents on an aniline ring, as seen in 3-bromo-5-methoxyaniline (B176949), creates a multifunctional scaffold with distinct points for chemical modification. uni.lunih.gov This strategic placement of functional groups is crucial in multi-step syntheses where sequential and selective reactions are required.

Recent research has highlighted the utility of such substituted anilines in the synthesis of heterocyclic compounds and as precursors to medicinally relevant scaffolds. For example, a 2023 study detailed a Brønsted acid-catalyzed method for the meta-amination of anisidines (methoxyanilines), showcasing the ongoing efforts to develop novel and efficient ways to functionalize these important molecules. nih.gov

Importance of N Alkylated Aniline Derivatives As Versatile Synthetic Building Blocks

N-alkylation of anilines, the process of replacing a hydrogen atom on the nitrogen with an alkyl group, is a critical transformation in organic synthesis. researchgate.netrsc.org This modification converts a primary or secondary amine into a secondary or tertiary amine, respectively, which significantly alters the compound's chemical and physical properties. N-alkylated anilines are prevalent in a vast number of biologically active compounds, including pharmaceuticals, agrochemicals, and dyes. nih.govwikipedia.org

The introduction of an N-alkyl group, such as the ethyl group in 3-bromo-N-ethyl-5-methoxyaniline, can enhance a molecule's lipophilicity, which can be crucial for its biological activity and pharmacokinetic profile. From a synthetic standpoint, N-alkylation can prevent unwanted side reactions at the nitrogen atom, such as N-acylation or oxidation, thereby allowing for selective transformations on other parts of the molecule. wikipedia.org

The methods to achieve N-alkylation are diverse and continually evolving. Traditional methods often involve the use of alkyl halides, but greener and more efficient catalytic approaches are gaining prominence. researchgate.net These include the use of alcohols as alkylating agents, catalyzed by transition metals like iridium, ruthenium, and cobalt, which generate water as the only byproduct. rsc.orgnih.gov The development of these catalytic systems underscores the importance of N-alkylated anilines as synthetic intermediates and the continuous drive for more sustainable chemical processes.

N-alkylated anilines serve as key precursors in a variety of important chemical reactions. They can be used in the synthesis of complex tertiary amines through cross-coupling reactions and are foundational for the construction of various nitrogen-containing heterocyclic systems. nih.gov

Overview of Current Research Trends Pertaining to the Synthesis and Reactivity of 3 Bromo N Ethyl 5 Methoxyaniline Analogues

Retrosynthetic Analysis of this compound

A retrosynthetic analysis of this compound reveals two primary disconnection points, leading to logical and feasible synthetic routes. The first disconnection is at the N-C bond of the ethyl group, suggesting a precursor such as 3-bromo-5-methoxyaniline. This aniline derivative can then be ethylated to yield the target molecule. The second key disconnection involves the C-Br bond, pointing towards N-ethyl-5-methoxyaniline as a direct precursor that can undergo regioselective bromination.

This analysis forms the basis for the two main direct synthesis approaches discussed below: aniline N-alkylation pathways and aromatic substitution approaches.

Direct Synthesis Approaches

Direct synthesis methods for this compound can be broadly categorized into two effective strategies: the N-alkylation of a pre-brominated aniline and the bromination of an N-ethylated aniline.

Aniline N-Alkylation Pathways

These pathways commence with 3-bromo-5-methoxyaniline, a commercially available starting material. The introduction of the ethyl group onto the nitrogen atom is the key transformation in this sequence.

Reductive amination is a powerful and widely used method for the formation of amines. masterorganicchemistry.com This approach involves the reaction of an amine, in this case, 3-bromo-5-methoxyaniline, with a carbonyl compound, such as acetaldehyde (B116499), to form an intermediate imine or enamine, which is then reduced in situ to the desired N-alkylated amine.

The direct reductive amination of electron-deficient anilines can sometimes be challenging. thieme-connect.com However, various reducing agents and reaction conditions have been developed to facilitate this transformation. For instance, sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) are often employed as they are selective for the reduction of the iminium ion in the presence of the carbonyl group. masterorganicchemistry.com

A general procedure would involve stirring 3-bromo-5-methoxyaniline with an excess of acetaldehyde in a suitable solvent, such as methanol (B129727) or dichloromethane (B109758), followed by the portion-wise addition of the reducing agent. The reaction progress is typically monitored by techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, an aqueous workup followed by purification, usually by column chromatography, affords this compound.

| Reactant 1 | Reactant 2 | Key Reagents | Product |

| 3-bromo-5-methoxyaniline | Acetaldehyde | NaBH3CN or NaBH(OAc)3 | This compound |

Direct N-alkylation offers another route to this compound. This method involves the reaction of 3-bromo-5-methoxyaniline with an ethylating agent, such as ethyl iodide or ethyl bromide, in the presence of a base. The base is necessary to deprotonate the aniline nitrogen, increasing its nucleophilicity and facilitating the substitution reaction on the ethyl halide.

Commonly used bases include potassium carbonate, sodium hydride, or a non-nucleophilic organic base like diisopropylethylamine (DIPEA). The choice of solvent is crucial and often includes polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile. A potential drawback of this method is the possibility of over-alkylation, leading to the formation of the tertiary amine. However, by carefully controlling the stoichiometry of the reactants and the reaction conditions, the formation of the desired secondary amine can be optimized.

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| 3-bromo-5-methoxyaniline | Ethyl iodide/bromide | K2CO3, NaH, or DIPEA | DMF or Acetonitrile | This compound |

Aromatic Substitution Approaches

This strategy involves introducing the bromine atom at a later stage of the synthesis, onto a pre-formed N-ethyl-5-methoxyaniline substrate.

The synthesis of this compound can also be achieved through the regioselective bromination of N-ethyl-5-methoxyaniline. The methoxy and N-ethyl groups are both ortho-, para-directing activators. In this case, the bromine atom is directed to the position between these two groups (C3) and the position ortho to the N-ethyl group and para to the methoxy group (C6). The steric hindrance from the N-ethyl group may influence the regioselectivity of the bromination.

Various brominating agents can be employed for this transformation, such as N-bromosuccinimide (NBS) or bromine in a suitable solvent like acetic acid or dichloromethane. The use of a catalyst, such as Amberlyst-15, can enhance the reaction rate and selectivity. researchgate.net The reaction conditions, including temperature and the choice of brominating agent, are critical to control the regioselectivity and to avoid polybromination.

| Substrate | Brominating Agent | Catalyst (optional) | Product |

| N-ethyl-5-methoxyaniline | N-Bromosuccinimide (NBS) or Br2 | Amberlyst-15 | This compound |

Introduction of the Methoxy Group via Nucleophilic Aromatic Substitution on Brominated N-ethylaniline Precursors

The introduction of a methoxy group onto an aromatic ring can be achieved through nucleophilic aromatic substitution (SNAr), a process distinct from the more common electrophilic aromatic substitution. In an SNAr reaction, a nucleophile replaces a leaving group on an aromatic ring. For this reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. chemistrysteps.comlibretexts.org

The mechanism typically involves two steps: the addition of the nucleophile to the electron-deficient aryl halide, which forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex, followed by the elimination of the leaving group, which restores the ring's aromaticity. chemistrysteps.comlibretexts.org

In the context of synthesizing this compound, a hypothetical SNAr approach could involve a precursor such as 3,5-dibromo-N-ethylaniline. However, for a methoxide (B1231860) nucleophile (e.g., from sodium methoxide) to displace one of the bromine atoms, the ring would require significant activation from an appropriately placed EWG, which is absent in this specific precursor.

Alternatively, a different leaving group could be employed. While halogens are common, other groups can also be displaced. The reactivity of aryl halides in SNAr reactions increases with the electronegativity of the halogen (F > Cl > Br > I), which is the opposite trend observed in SN1 and SN2 reactions. chemistrysteps.com In some specialized cases, even methoxy groups can act as leaving groups when intramolecular amination is performed, particularly when activated by an ortho-oxazoline moiety or when using specific reagents like a sodium hydride-lithium iodide composite. ntu.edu.sg

A more plausible SNAr strategy would involve a precursor where a different leaving group, such as a nitro group, is present alongside the bromine. For instance, a precursor like 1,5-dibromo-3-nitrobenzene could first be reacted with ethylamine (B1201723) to install the N-ethyl group, followed by substitution of the second bromine with methoxide. The nitro group would activate the ring towards both substitutions. A final reduction of the nitro group would yield the desired aniline framework. A similar strategy is employed in the synthesis of 3-bromo-4-methoxyaniline, where an etherification step (nucleophilic substitution) is performed on a brominated nitroaromatic compound before the final reduction of the nitro group. google.com

Multi-component Reaction Strategies for Substituted Aniline Frameworks

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates all or most of the atoms of the starting materials. organic-chemistry.org These reactions are valued for their atom economy, step efficiency, and ability to rapidly generate molecular complexity, making them attractive for creating libraries of compounds for various applications, including pharmaceuticals and materials science. rsc.org

Several MCRs have been developed for the synthesis of substituted anilines. acs.org While a specific MCR for the direct synthesis of this compound is not explicitly detailed, existing methodologies for meta-substituted anilines illustrate the potential of this approach.

One such strategy involves a three-component, metal-free reaction between substituted methylvinyl ketones, N-acylpyridinium salts, and primary or secondary amines. rsc.org This method has proven effective for generating anilines with uncommon substitution patterns, tolerating both electron-releasing and electron-withdrawing groups on the enone component. rsc.org Another facile MCR for meta-substituted arylamines involves the cyclo-condensation and subsequent aromatization of in-situ generated imines of acetone (B3395972) with 1,3-diketones. rsc.org

A hypothetical MCR approach to this compound could involve the careful selection of three or more components that would assemble to form the desired substitution pattern. For example, a reaction could be designed using a brominated or methoxylated building block as one of the components, with ethylamine providing the N-ethyl group. The challenge lies in designing the components and reaction conditions to achieve the specific 3-bromo-5-methoxy substitution pattern with high regioselectivity.

| MCR Type | Components | Key Features | Potential Application |

| Aniline Synthesis | 1. Substituted methylvinyl ketones2. N-acylpyridinium salts3. Primary/secondary amines | Metal- and additive-free; good for uncommon substitution patterns. rsc.org | Could potentially use a brominated or methoxylated ketone and ethylamine. |

| Aniline Synthesis | 1. Acetone2. Amines3. 1,3-Diketones | Facile method using readily available reagents. rsc.org | A suitably substituted diketone could be employed. |

| N-Substituted Aniline Synthesis | 1. Aldehyde (non-enolizable)2. Cyclohex-2-enone derivative3. Primary/secondary amine | One-step, green, and regioselective. acs.org | Could build the aniline ring with the N-ethyl group simultaneously. |

Synthesis of Key Intermediates

The construction of this compound often proceeds via a stepwise route involving the synthesis of key intermediates, followed by their combination.

Preparative Routes to 3-bromo-5-methoxyaniline

3-bromo-5-methoxyaniline is a crucial intermediate, and its synthesis can be approached in several ways, typically relying on electrophilic aromatic substitution.

A direct and common approach is the bromination of 3-methoxyaniline. The amino and methoxy groups are both ortho-, para-directing. In 3-methoxyaniline, the positions ortho and para to the strongly activating amino group are C2, C4, and C6. The position para to the methoxy group is C6. The combined activation directs electrophiles to positions 2, 4, and 6. Bromination must be carefully controlled to achieve mono-bromination at the desired C5 position relative to the methoxy group (C3 relative to the amino group), which is sterically less hindered and electronically influenced by both groups. Often, protection of the highly activating amino group as an acetanilide (B955) is necessary to control the reaction and prevent over-bromination. wikipedia.org

An alternative route might start with 3,5-dibromoanisole. This intermediate could undergo nitration, followed by reduction of the nitro group to an amine. The challenge in this route is the selective replacement of one bromine atom with an amino group, which can be difficult. A more viable path would be the selective amination of 3,5-dibromoanisole, possibly via a Buchwald-Hartwig amination, followed by the introduction of the ethyl group.

A multi-step synthesis analogous to the preparation of similar compounds, such as 3-bromo-5-trifluoromethylaniline, could also be envisioned. google.com This could involve starting with a different aniline, performing a sequence of reactions such as diazotization to remove the amino group, followed by bromination and re-introduction of a modified amino group.

Synthesis of N-ethyl-substituted Aniline Systems

The introduction of the N-ethyl group onto the aniline nitrogen is a common transformation with several established methods.

Reductive Amination: This is a widely used and efficient method. It typically involves the reaction of the primary aniline (in this case, 3-bromo-5-methoxyaniline) with acetaldehyde in the presence of a reducing agent. The aniline and aldehyde first form a Schiff base (imine) intermediate, which is then reduced in situ to the secondary amine. google.comgoogle.com A variety of reducing agents can be used, with sodium borohydride (B1222165) being a common choice in laboratory settings. google.com Catalytic hydrogenation, using a catalyst like Palladium on carbon (Pd/C) with a hydrogen source such as hydrogen gas or ammonium (B1175870) formate, is another effective approach that proceeds smoothly and with excellent yields. jocpr.com

| Method | Reagents | Conditions | Key Features |

| Schiff Base Reduction | 1. Aniline2. Acetaldehyde3. Reducing agent (e.g., NaBH₄) | Normal temperature and pressure. google.comgoogle.com | Reduces equipment requirements; high raw material utilization and product yield. google.com |

| Catalytic Reductive Amination | 1. Aniline2. Acetaldehyde3. Pd/C catalyst4. Hydrogen source (e.g., H₂, HCOOHNH₄) | Room temperature. jocpr.com | Facile, economical, and environmentally benign alternative. jocpr.com |

Direct N-Alkylation: This method involves the reaction of the aniline with an ethylating agent, such as ethyl halide (e.g., ethyl bromide or iodide). This reaction is a nucleophilic substitution where the amine nitrogen attacks the ethyl halide. A base is typically required to neutralize the hydrogen halide formed during the reaction. A significant challenge with direct alkylation is controlling the selectivity, as the reaction can proceed to form the tertiary amine and even a quaternary ammonium salt. jocpr.com

Comparative Analysis of Synthetic Routes: Efficiency, Regioselectivity, and Functional Group Compatibility

The choice of a synthetic route for this compound depends on a comparative analysis of factors like efficiency, regioselectivity, and functional group compatibility.

Efficiency:

Multi-component Reactions (MCRs): MCRs are inherently more efficient in terms of step economy, as they combine multiple transformations into a single operation. rsc.org This reduces purification steps, solvent waste, and time. If a suitable MCR could be developed, it would likely be the most efficient route in terms of process mass intensity.

SNAr Routes: The efficiency of an SNAr route is highly dependent on the activation of the substrate. Without strong electron-withdrawing groups, the reaction conditions can be harsh (high temperatures, strong bases), leading to lower yields and side products. chemistrysteps.comntu.edu.sg

Regioselectivity:

Electrophilic Substitution: In a linear synthesis starting from 3-methoxyaniline, achieving the correct 5-bromo isomer requires careful control over the bromination reaction. The directing effects of the amino and methoxy groups must be managed, often through protection/deprotection sequences, to avoid the formation of undesired isomers. wikipedia.org

SNAr: These reactions have strict regiochemical requirements. The leaving group must be ortho or para to an activating group for the stabilizing Meisenheimer intermediate to form. libretexts.org This provides excellent regiochemical control if the precursor is designed correctly.

MCRs: The regioselectivity in MCRs is determined by the specific mechanism of the reaction cascade. acs.org While some MCRs provide high regioselectivity, developing a new MCR for a specific, complex substitution pattern like 3-bromo-5-methoxy can be a significant synthetic challenge.

Functional Group Compatibility:

Linear Synthesis: The compatibility of functional groups must be considered at each step. For example, strong reducing agents used for N-ethylation could potentially affect other functional groups. The use of milder, more selective reagents like sodium borohydride or catalytic hydrogenation under controlled conditions is often necessary. google.comjocpr.com Bromination reactions can also be sensitive to other functional groups on the molecule.

MCRs: A key advantage of many modern MCRs is their operation under mild, often metal-free, conditions, which allows for broad functional group tolerance. rsc.org

SNAr: The often harsh conditions (strong bases, high heat) required for SNAr on unactivated rings can limit functional group compatibility. However, for activated systems, the reactions can proceed under milder conditions.

Electrophilic Aromatic Substitution Reactions of the Aromatic Ring

The aromatic ring of this compound is susceptible to attack by electrophiles, a class of reactions known as electrophilic aromatic substitution (EAS). The outcome of these reactions, particularly the position of the new substituent on the ring, is controlled by the electronic properties of the existing groups.

Regioselectivity Governed by the Collaborative Electronic Effects of Bromine, Methoxy, and N-ethyl Substituents

The N-ethylamino and methoxy groups are activating groups, meaning they increase the electron density of the benzene (B151609) ring, making it more attractive to electrophiles. wikipedia.org They are ortho-, para-directors, tending to direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to them. In contrast, the bromine atom is a deactivating group, withdrawing electron density from the ring, but is also an ortho-, para-director. rsc.org

In this compound, the powerful activating and directing effects of the N-ethylamino and methoxy groups dominate. Both groups strongly direct incoming electrophiles to the positions ortho and para to them. The positions ortho to the N-ethyl group are C2 and C6, and the para position is C4. The positions ortho to the methoxy group are C4 and C6, and the para position is C2. The collaborative effect of these two groups strongly activates the C2, C4, and C6 positions for electrophilic attack. The bromine at C3 has a weaker deactivating effect and its directing influence is largely overridden. Therefore, electrophilic substitution is expected to occur predominantly at the C2, C4, and C6 positions.

Investigation of Competitive Side Reactions and Product Distributions

While the primary products of electrophilic substitution are those predicted by the directing effects of the substituents, competitive side reactions can lead to a mixture of products. The relative yields of the different isomers (ortho, meta, para) will depend on the specific electrophile and the reaction conditions. For instance, in reactions like nitration or halogenation, a mixture of mono-substituted products at the C2, C4, and C6 positions is likely. The exact distribution would be influenced by steric hindrance, with the less hindered positions being favored. For example, substitution at C2 might be sterically hindered by the adjacent N-ethyl group.

Furthermore, under harsh reaction conditions, polysubstitution can occur, where more than one hydrogen atom on the ring is replaced by an electrophile. The high activation of the ring by the N-ethylamino and methoxy groups makes it susceptible to such reactions. wikipedia.org

Nucleophilic Aromatic Substitution Reactions at the Bromine Center

The bromine atom on the aromatic ring can be replaced by a nucleophile in a nucleophilic aromatic substitution (SNA) reaction. masterorganicchemistry.com This type of reaction is generally less favorable for aryl halides compared to alkyl halides but can be facilitated by certain conditions and catalysts.

Exploration of Catalytic Systems (e.g., Ullmann-type, Buchwald-Hartwig) for Enhanced Reactivity

To overcome the low reactivity of aryl bromides in nucleophilic substitution, various catalytic systems have been developed.

Ullmann-type Reactions: These reactions utilize copper catalysts to promote the coupling of aryl halides with nucleophiles such as alcohols, amines, and thiols. wikipedia.orgorganic-chemistry.orgbyjus.com For this compound, an Ullmann condensation could be employed to replace the bromine atom with other functional groups, for example, by reacting it with an alcohol in the presence of a copper catalyst to form an ether. nih.gov

Buchwald-Hartwig Amination: This is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. organic-chemistry.orgresearchgate.net It allows for the reaction of aryl halides with a wide range of amines. In the context of this compound, this reaction could be used to introduce a different amino group at the C3 position by reacting it with a primary or secondary amine in the presence of a palladium catalyst and a suitable ligand. researchgate.net

These catalytic methods significantly expand the scope of transformations possible for this compound, enabling the synthesis of a diverse range of derivatives.

Reactions Involving the Secondary Amine (N-ethyl) Functional Group

The N-ethylamino group in this compound is a versatile functional group that can undergo a variety of reactions.

Acylation: The secondary amine can react with acylating agents like acid chlorides or anhydrides to form amides. For example, reaction with acetyl chloride would yield N-acetyl-N-ethyl-3-bromo-5-methoxyaniline. This reaction is often used to protect the amino group during other transformations. vaia.com

Alkylation: The nitrogen atom can be further alkylated to form a tertiary amine. For instance, reaction with an alkyl halide like methyl iodide would lead to the formation of N-ethyl-N-methyl-3-bromo-5-methoxyaniline. wikipedia.org

Diazotization: While primary aromatic amines can be converted to diazonium salts, secondary amines like N-ethylaniline react differently with nitrous acid. wikipedia.org The specific products would depend on the reaction conditions.

Oxidation: The amino group can be oxidized, though this can often lead to a complex mixture of products. The specific outcome would depend on the oxidizing agent used.

Electrophilic Reactions at Nitrogen (e.g., Acylation, Sulfonylation)

The nitrogen atom of the N-ethylaniline group is nucleophilic and readily participates in reactions with electrophiles.

Acylation: While specific examples for the acylation of this compound are not extensively documented in readily available literature, the general reactivity of N-alkylanilines suggests it would readily undergo acylation. This common transformation typically involves reacting the aniline with an acylating agent such as an acid chloride or anhydride (B1165640) in the presence of a base to neutralize the hydrogen halide byproduct. For instance, reaction with acetyl chloride would yield the corresponding N-acetyl derivative.

Sulfonylation: Similarly, sulfonylation of the nitrogen atom is a feasible transformation. Reaction with a sulfonyl chloride, such as p-toluenesulfonyl chloride (tosyl chloride), in the presence of a base like pyridine (B92270) or triethylamine (B128534), would result in the formation of a sulfonamide. These reactions are fundamental in the synthesis of various compounds, including potential pharmaceutical agents.

Further Alkylation and Quaternization Studies

The secondary amine of this compound can undergo further alkylation to form a tertiary amine. This is typically achieved by reacting the compound with an alkyl halide. The introduction of a second, different alkyl group can be a strategic step in the synthesis of more complex molecules.

If an excess of a suitable alkylating agent is used, or under more forcing conditions, the nitrogen atom can be quaternized to form a quaternary ammonium salt. This transformation fundamentally changes the electronic and physical properties of the molecule, converting the basic amine into a charged, non-basic moiety.

Oxidation Chemistry of the N-ethylaniline Moiety

The N-ethylaniline moiety is susceptible to oxidation, and the outcome can be controlled by the choice of oxidant and reaction conditions. The oxidation of anilines can lead to a variety of products, including azoxybenzenes, nitrobenzenes, and polymeric materials. acs.orgresearchgate.net

For N-ethylaniline itself, oxidation can occur at the nitrogen atom or the ethyl group. For example, metabolic N-oxidation of N-ethyl-N-methylaniline has been shown to produce the corresponding N-oxide. nih.gov The oxidation of N-alkylanilines can also lead to dealkylation. researchgate.net In the presence of certain oxidants like dichromate, N-methylaniline has been shown to undergo oxidative polymerization. researchgate.net The kinetics of oxidation for aniline and its N-methylated derivatives by chromic acid have been studied, indicating that the reaction mechanism involves protonation of the amine followed by oxidation. asianpubs.org A new bioconjugation method has been developed based on the chemoselective modification of anilines through an oxidative coupling pathway using NaIO4. nih.gov

The table below summarizes the expected products from the oxidation of the N-ethylaniline moiety based on general aniline chemistry.

| Oxidizing Agent | Potential Product(s) |

| Peroxides (e.g., H₂O₂) | Azoxybenzene, Nitrobenzene acs.org |

| Periodate (e.g., NaIO₄) | Oxidative coupling products nih.gov |

| Chromic Acid | Polymeric materials, dealkylation products researchgate.netasianpubs.org |

Transformations Involving the Methoxy Group

The methoxy group on the aromatic ring is another site for chemical modification, primarily through demethylation or oxidative processes.

Demethylation Strategies and Phenol Formation

A key transformation of the methoxy group is its cleavage to form the corresponding phenol. This demethylation is a common strategy in natural product synthesis and medicinal chemistry to unmask a potentially reactive hydroxyl group. A widely used and effective reagent for this purpose is boron tribromide (BBr₃). The reaction of this compound with BBr₃ in an inert solvent like dichloromethane would be expected to yield 3-bromo-5-N-ethylaminophenol. researchgate.net Other demethylating agents, such as strong acids (e.g., HBr) or other Lewis acids, could also be employed, although BBr₃ is often preferred for its efficacy under relatively mild conditions.

A study on the synthesis of a human tau-tubulin kinase 1 inhibitor describes the demethylation of a related compound using BBr₃ in dichloromethane. researchgate.net

Oxidative Manipulations of the Methoxy Functionality

Direct oxidative manipulation of the methoxy group in the context of a substituted aniline like this compound is less common than demethylation. However, under certain oxidative conditions, particularly with powerful oxidants, the aromatic ring itself can be oxidized, potentially leading to quinone-like structures or ring-opening products, though this is often not a selective process. The presence of the electron-donating methoxy and amino groups activates the ring towards oxidation.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)

The bromine atom on the aromatic ring of this compound is a prime handle for palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon bonds.

Suzuki-Miyaura Reaction: This reaction is a powerful tool for forming biaryl compounds or for introducing alkyl, alkenyl, or alkynyl substituents at the position of the bromine atom. wikipedia.orglibretexts.org The reaction involves coupling the bromoaniline with a boronic acid or a boronic ester in the presence of a palladium catalyst and a base. youtube.comresearchgate.net The unprotected amino group can sometimes interfere with the catalytic cycle, but successful couplings of unprotected bromoanilines have been reported. nih.gov The choice of ligand, base, and solvent is crucial for achieving high yields. Methoxy and other electron-donating groups are generally well-tolerated in Suzuki-Miyaura couplings. nih.gov

The general scheme for a Suzuki-Miyaura reaction of this compound is shown below:

Reaction of this compound with an organoboron reagent in a Suzuki-Miyaura coupling.

Sonogashira Reaction: The Sonogashira reaction allows for the direct coupling of the bromoaniline with a terminal alkyne, providing access to arylalkynes. wikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. organic-chemistry.org Copper-free Sonogashira protocols have also been developed. researchgate.net The reactivity of the aryl halide in Sonogashira coupling generally follows the trend I > Br > Cl. wikipedia.org Therefore, this compound would be a suitable substrate for this transformation.

The table below provides an overview of potential cross-coupling partners for this compound.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura | R-B(OH)₂ or R-B(OR')₂ | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₃PO₄) | Biaryls, Alkylated/Alkenylated anilines |

| Sonogashira | R-C≡CH | Pd catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) salt (e.g., CuI), Base (e.g., Et₃N) | Arylalkynes |

Palladium-Catalyzed Cross-Coupling at the Bromine Site

The bromine atom in this compound serves as a key functional handle for palladium-catalyzed cross-coupling reactions. These reactions, including the Suzuki-Miyaura, Heck, and Sonogashira couplings, are foundational methods for creating new carbon-carbon bonds, allowing for the introduction of a wide range of substituents onto the aniline core.

The Suzuki-Miyaura coupling is a versatile method for forming biaryl structures and involves the reaction of the aryl bromide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. chemrxiv.orgwikipedia.orglibretexts.org While specific examples for this compound are not extensively documented, the reactivity can be inferred from studies on similar substrates, such as unprotected ortho-bromoanilines and other bromo-methoxyaniline derivatives. nih.govbeilstein-journals.org These reactions typically employ a palladium(0) source, often generated in situ from a palladium(II) precatalyst like palladium acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), in combination with a phosphine (B1218219) ligand. chemrxiv.orglibretexts.org The choice of ligand is crucial for an efficient reaction and can range from triphenylphosphine (B44618) (PPh₃) to more specialized, sterically hindered biarylphosphines like XPhos. The base, commonly potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄), plays a critical role in the transmetalation step of the catalytic cycle. nih.gov Solvents for Suzuki-Miyaura couplings are typically mixtures of an organic solvent, such as toluene (B28343) or dioxane, and water. nih.govnih.gov

The Heck reaction offers a pathway to introduce alkenyl groups by coupling the aryl bromide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for the synthesis of substituted styrenes and other vinylarenes. The catalytic system often consists of a palladium source, such as Pd(OAc)₂, and a phosphine ligand. organic-chemistry.org The base, frequently a tertiary amine like triethylamine (Et₃N) or an inorganic base like sodium acetate (NaOAc), is necessary to neutralize the hydrogen halide formed during the reaction. wikipedia.orglibretexts.org The reaction is typically carried out in polar aprotic solvents like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). taylorandfrancis.com

The Sonogashira coupling enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, leading to the synthesis of substituted arylalkynes. wikipedia.orgorganic-chemistry.org This reaction is characteristically co-catalyzed by palladium and a copper(I) salt, such as copper(I) iodide (CuI). wikipedia.org The palladium catalyst, often Pd(PPh₃)₄ or a combination of a Pd(II) salt and phosphine ligands, facilitates the oxidative addition and reductive elimination steps, while the copper co-catalyst is involved in the formation of a copper acetylide intermediate. wikipedia.orgscirp.org An amine base, such as triethylamine or diisopropylamine, is typically used both as a base and often as the solvent. scirp.org

Below is a table summarizing typical conditions for these palladium-catalyzed cross-coupling reactions based on findings for structurally related bromoanilines.

Table 1: Representative Conditions for Palladium-Catalyzed Cross-Coupling Reactions of Bromoanilines

| Coupling Reaction | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Coupling Partner | Ref |

|---|---|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | Moderate | Arylboronic ester | nih.gov |

| Suzuki-Miyaura | Pd-nanoparticles | K₃PO₄ | Water | 40-100 | Good | Phenylboronic acid | nih.gov |

| Heck | Pd(OAc)₂ / PPh₃ | NaOAc | DMF/Et₃N | 110 | Good | Alkene | taylorandfrancis.com |

| Sonogashira | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | High | Terminal Alkyne | scirp.org |

| Sonogashira | Pd(PPh₃)₄ / CuI | Amine | Toluene | RT-70 | Good | Terminal Alkyne | nih.gov |

Transition-Metal-Catalyzed Amination Reactions

The formation of a new carbon-nitrogen bond at the bromine-substituted position of this compound can be efficiently achieved through transition-metal-catalyzed amination reactions. The most prominent among these is the Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine. nih.govlibretexts.org

This reaction has broad applicability, allowing for the coupling of a wide range of primary and secondary amines with aryl bromides. nih.govamazonaws.com The catalytic system typically comprises a palladium precatalyst, such as Pd(OAc)₂ or Pd₂(dba)₃, and a bulky, electron-rich phosphine ligand. nih.govamazonaws.com Ligands like Xantphos and t-BuXPhos have been shown to be particularly effective. nih.govamazonaws.com A strong, non-nucleophilic base is required, with sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) being common choices. nih.govlibretexts.org The reaction is generally conducted in aprotic, non-polar solvents like toluene or dioxane at elevated temperatures. nih.govlibretexts.org The choice of ligand and base can be critical, especially when dealing with substrates that have other sensitive functional groups. libretexts.org For instance, the use of a soluble organic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has been explored to create more homogeneous reaction conditions. amazonaws.com

While palladium is the most common catalyst, copper-catalyzed amination reactions, often referred to as Ullmann condensations , represent an older but still relevant method for forming aryl-amine bonds. These reactions typically require higher temperatures and often use stoichiometric amounts of copper or a copper salt. However, modern variations have been developed that use catalytic amounts of copper in the presence of a ligand.

The table below provides an overview of typical conditions for the Buchwald-Hartwig amination based on studies of similar aryl bromides.

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides

| Amine | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Ref |

|---|---|---|---|---|---|---|

| Carbazole | [Pd(allyl)Cl]₂ / t-BuXPhos | t-BuOLi | 1,4-Dioxane | 100 | Good | nih.gov |

| Diphenylamine | Pd₂(dba)₃ / XPhos | t-BuONa | Toluene | 100 | Good | nih.gov |

| Benzamide | "XantPhos Pd G3" | DBU | DMF | Not specified | 83 | amazonaws.com |

| Cyclohexylamine | Pd₂(dba)₃ / (±)-BINAP | NaOtBu | Toluene | 80 | 60 | organic-chemistry.org |

| Morpholine | "P1" (GPhos-supported Pd) | NaOTMS | THF | 50 | Good | researchgate.net |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the molecular properties of organic compounds. These methods can be used to model the behavior of 3-bromo-N-ethyl-5-methoxyaniline with a high degree of accuracy.

Geometry Optimization and Electronic Structure Analysis

For instance, studies on various substituted anilines have shown that electron-donating groups tend to increase the C-N bond length and the out-of-plane angle of the amino group, while electron-withdrawing groups have the opposite effect. researchgate.net The electronic structure, which describes the distribution of electrons within the molecule, can also be analyzed. Properties like atomic charges can be calculated to understand the electronic effects of the substituents. afit.edu For example, the natural charge on the amino nitrogen in substituted anilines has been shown to correlate well with the pKa of the amino group. afit.edu

Below is a table illustrating the kind of data that would be obtained from a geometry optimization and electronic structure analysis of this compound, with example values drawn from studies on related anilines.

| Parameter | Description | Illustrative Value |

| C-N Bond Length | The distance between the aniline (B41778) carbon and the nitrogen atom. | 1.40 Å |

| C-Br Bond Length | The distance between the aromatic carbon and the bromine atom. | 1.90 Å |

| C-O Bond Length | The distance between the aromatic carbon and the methoxy (B1213986) oxygen. | 1.36 Å |

| N-C (ethyl) Bond Length | The distance between the nitrogen and the ethyl carbon. | 1.47 Å |

| Amino Group Out-of-Plane Angle | The angle of the N-H bond relative to the plane of the benzene (B151609) ring. | ~40° |

| Dipole Moment | A measure of the overall polarity of the molecule. | ~2.5 D |

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, IR frequencies)

Computational methods can also predict the spectroscopic properties of a molecule, which can be invaluable for its identification and characterization. Theoretical calculations can provide estimates of Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies.

For ¹H and ¹³C NMR spectra, the chemical shifts of the aromatic protons and carbons in this compound would be influenced by the electronic effects of the bromo, methoxy, and N-ethyl groups. The positions of these substituents on the aromatic ring would lead to a specific splitting pattern for the aromatic protons. chemicalforums.com Similarly, the vibrational frequencies in the IR spectrum, corresponding to the stretching and bending of different bonds (e.g., N-H, C-N, C-O, C-Br), can be calculated. For example, the N-H stretching frequency in anilines is typically observed around 3400 cm⁻¹. chemicalforums.com

The following table provides an example of predicted spectroscopic data for this compound, based on typical values for substituted anilines.

| Spectroscopy | Feature | Predicted Value |

| ¹H NMR | Aromatic Protons | 6.5 - 7.5 ppm |

| Ethyl Group (CH₂) | ~3.2 ppm (quartet) | |

| Ethyl Group (CH₃) | ~1.2 ppm (triplet) | |

| Methoxy Group (OCH₃) | ~3.8 ppm (singlet) | |

| ¹³C NMR | Aromatic Carbons | 100 - 160 ppm |

| IR | N-H Stretch | ~3400 cm⁻¹ |

| C-O Stretch (Aromatic) | ~1250 cm⁻¹ | |

| C-Br Stretch | ~600 cm⁻¹ |

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. thaiscience.info

An illustrative FMO analysis for this compound is presented in the table below, with energy values typical for substituted anilines.

| Parameter | Description | Illustrative Value (eV) |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | -5.5 |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | -0.5 |

| HOMO-LUMO Gap | The energy difference between the LUMO and HOMO. | 5.0 |

Reaction Mechanism Studies

Computational chemistry is also a powerful tool for investigating the mechanisms of chemical reactions. By mapping out the energy changes that occur as reactants are converted into products, it is possible to understand the detailed steps of a reaction.

Elucidation of Transition States and Energy Barriers for Key Chemical Transformations

A key aspect of studying reaction mechanisms is the identification of transition states, which are the highest energy points along a reaction pathway. masterorganicchemistry.comucsb.edu The energy difference between the reactants and the transition state is the activation energy or energy barrier, which determines the rate of the reaction. For a molecule like this compound, a relevant chemical transformation to study would be its synthesis, for example, via the N-alkylation of 3-bromo-5-methoxyaniline (B176949).

The following table provides a hypothetical example of the calculated energy barriers for the N-alkylation of 3-bromo-5-methoxyaniline with ethanol.

| Reaction Step | Description | Illustrative Energy Barrier (kcal/mol) |

| Alcohol Dehydrogenation | Formation of the corresponding aldehyde. | 15 |

| Imine Formation | Condensation of the amine with the aldehyde. | 10 |

| Imine Reduction | Hydrogenation of the imine to the final product. | 12 |

Mapping of Potential Energy Surfaces to Understand Reaction Pathways

A potential energy surface (PES) is a multi-dimensional surface that represents the energy of a molecule as a function of its geometry. By mapping the PES for a reaction, chemists can visualize the different possible reaction pathways and identify the most likely route from reactants to products. colostate.edu

For a reaction involving this compound, such as an electrophilic aromatic substitution, a PES map would show how the energy of the system changes as the electrophile approaches the aromatic ring at different positions. The map would reveal the transition states and any intermediate structures, providing a comprehensive picture of the reaction mechanism. Computational studies on substituted anilines have used PES mapping to understand conformational changes and internal rotations of substituent groups. colostate.edu

Analysis of Substituent Effects and Structure-Reactivity Relationships

The reactivity and equilibrium properties of substituted aromatic compounds are intricately linked to the electronic and steric nature of their substituents. Quantitative Structure-Activity Relationships (QSAR) provide a framework for understanding these connections.

The Hammett equation is a cornerstone in physical organic chemistry for quantifying the influence of meta and para substituents on the reactivity of aromatic compounds. It is expressed as:

log(k/k₀) = ρσ

where k is the rate constant for the substituted compound, k₀ is the rate constant for the unsubstituted compound, ρ (rho) is the reaction constant that depends on the nature of the reaction, and σ (sigma) is the substituent constant that depends only on the substituent. wikipedia.org Electron-donating groups generally have negative σ values, while electron-withdrawing groups have positive σ values. afit.eduresearchgate.net

For this compound, the substituents are in the meta positions relative to the amino group. The Hammett constants for these substituents provide a first approximation of their electronic influence.

The Taft equation extends this concept by separating polar (inductive), steric, and resonance effects. It is particularly useful for analyzing reactions where steric hindrance plays a significant role. wikipedia.orgdalalinstitute.comnumberanalytics.com The equation is often written as:

log(k/k₀) = ρσ + δEs

where σ* is the polar substituent constant, Es is the steric substituent constant, and ρ* and δ are the corresponding reaction constants. dalalinstitute.com

The following table provides typical Hammett (σm) and Taft (σ*, Es) parameters for the substituents present in this compound.

Table 1: Hammett and Taft Parameters for Substituents

| Substituent | Hammett Constant (σm) | Taft Polar Constant (σ*) | Taft Steric Constant (Es) |

|---|---|---|---|

| Bromine (Br) | 0.39 pitt.edu | 2.84 | -0.47 |

| Methoxy (OCH₃) | 0.12 pitt.edu | 1.81 | -0.55 |

| Ethyl (C₂H₅) on Nitrogen | -0.07 (for N-alkylation) | -0.10 | -0.07 |

Note: Values can vary slightly depending on the reaction and solvent system. The value for the N-ethyl group reflects its effect on the basicity of the amine.

These parameters suggest that the bromine atom acts as a moderate electron-withdrawing group primarily through its inductive effect. The methoxy group is also inductively electron-withdrawing at the meta position, though its effect is weaker than that of bromine. The N-ethyl group, being an alkyl group, is electron-donating.

Electronic Influences:

The electronic character of the substituents on the aniline ring significantly impacts the nucleophilicity of the nitrogen atom and the reactivity of the aromatic ring towards electrophilic substitution.

Bromine (Br): As a halogen, bromine exerts a dual electronic effect. It is strongly electronegative, leading to a significant electron-withdrawing inductive effect (-I). It also possesses lone pairs of electrons that can be donated to the aromatic ring via resonance (+M effect). However, for a meta-substituent, the resonance effect is minimal, and the inductive effect dominates, making the ring less electron-rich and decreasing the basicity of the aniline nitrogen.

Methoxy (OCH₃): The methoxy group also exhibits both inductive and resonance effects. The oxygen atom is highly electronegative, resulting in an electron-withdrawing inductive effect (-I). Conversely, the lone pairs on the oxygen can be delocalized into the aromatic ring, a strong electron-donating resonance effect (+M). At the meta position, the +M effect is not directly transmitted to the amino group, so the -I effect is more pronounced, leading to a decrease in the electron density of the ring compared to unsubstituted aniline.

N-ethyl Group: The ethyl group attached to the nitrogen atom is an alkyl group and is considered electron-donating through an inductive effect (+I). This effect increases the electron density on the nitrogen atom, which would typically increase the basicity of the amine compared to aniline. However, steric effects can also come into play.

Steric Influences:

Steric effects arise from the spatial arrangement of atoms and can hinder or facilitate chemical reactions.

Bromine and Methoxy Groups: Being in the meta positions (3 and 5), the bromine and methoxy groups flank the amino group. While not as sterically demanding as ortho substituents, they can still influence the approach of reagents to the amino group or the adjacent ring positions.

N-ethyl Group: The ethyl group on the nitrogen atom introduces steric bulk directly at the reaction center for many of aniline's reactions. This steric hindrance can affect the accessibility of the nitrogen's lone pair for protonation or reaction with electrophiles. slideshare.net The conformation of the ethyl group will be crucial in determining the extent of this steric shielding.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecules. nih.gov By simulating the motions of atoms and molecules over time, MD can provide detailed insights into conformational landscapes, flexibility, and intermolecular interactions. nih.govajchem-a.com

For this compound, MD simulations could elucidate several key aspects:

Conformational Analysis: The molecule has several rotatable bonds, including the C-N bond, the N-C(ethyl) bond, and the C-O bond of the methoxy group. MD simulations can explore the potential energy surface to identify the most stable conformations and the energy barriers between them. aip.org This includes the orientation of the N-ethyl group and the methoxy group relative to the plane of the benzene ring.

Solvent Effects: MD simulations can explicitly model the surrounding solvent molecules, allowing for an understanding of how intermolecular interactions, such as hydrogen bonding between the amine hydrogen and solvent molecules, influence the conformational preferences and reactivity of the compound.

Dynamics of the N-ethyl Group: The flexibility of the N-ethyl group can be characterized, revealing how it might shield the nitrogen atom or influence the planarity of the amino group. Studies on substituted anilines have shown that the amino group is nonplanar, and the degree of this non-planarity can be affected by substituents. afit.eduresearchgate.net

Applications in Organic Synthesis

Utilization as a Key Intermediate in the Synthesis of Complex Organic Molecules

The strategic placement of the bromo, ethylamino, and methoxy (B1213986) groups on the aromatic ring of 3-bromo-N-ethyl-5-methoxyaniline provides multiple reactive sites. This allows chemists to selectively modify the molecule, paving the way for the synthesis of a diverse range of complex organic structures.

The aniline (B41778) scaffold is a common feature in many biologically active compounds. This compound serves as a crucial starting material for the synthesis of various pharmaceutical and agrochemical intermediates. For instance, a related compound, 3-bromo-4-methoxyaniline, is utilized in the preparation of analogs of the anticancer drug Combretastatin A-4 and inhibitors of cell cycle checkpoint kinase 1 (CHK1). google.com It is also a precursor for compounds with potential applications in treating obesity, stroke, and certain types of cancer. google.com The presence of the bromine atom in this compound allows for the introduction of other functional groups through cross-coupling reactions, a common strategy in the synthesis of modern pharmaceuticals. The methoxy and ethylamino groups can also be modified to fine-tune the biological activity of the final product.

The aromatic nature of this compound, combined with its reactive functional groups, makes it a valuable building block for the creation of advanced materials and dyes. dyenamo.se The bromo group can be used to polymerize the molecule or to attach it to other molecular scaffolds, leading to the formation of new polymers with tailored electronic or optical properties. The amine and methoxy groups can influence the color and fluorescence of dye molecules derived from this compound. The ability to create a variety of derivatives from this starting material allows for the systematic development of new materials with specific, desired characteristics.

Derivatization Strategies for the Generation of Novel Chemical Entities

The inherent reactivity of this compound allows for extensive derivatization, opening up avenues for the creation of novel chemical entities with potentially unique properties.

By systematically replacing the bromine atom or modifying the ethylamino and methoxy groups, a library of analogues with varied substitution patterns can be generated. For example, the bromine atom can be replaced with other halogens, alkyl groups, or aryl groups through various coupling reactions. The ethyl group on the nitrogen can be swapped for other alkyl or aryl substituents, and the methoxy group can be demethylated to a hydroxyl group or converted to other alkoxy groups. This modular approach allows for the creation of a diverse set of molecules based on the 3-amino-5-methoxyaniline core.

Exploration of the Compound or its Derivatives as Ligands in Catalysis

The nitrogen and oxygen atoms in this compound and its derivatives possess lone pairs of electrons, making them potential coordinating atoms for metal ions. This opens up the possibility of using these compounds as ligands in catalysis. While direct applications of this compound as a ligand may not be extensively documented, the principle of using substituted anilines and related structures as ligands is well-established. By designing and synthesizing derivatives with specific chelating moieties, it is conceivable to develop new catalysts for a variety of organic transformations. The electronic properties of the aromatic ring, influenced by the bromo, ethylamino, and methoxy groups, can be fine-tuned to modulate the catalytic activity of the resulting metal complex.

Future Research Directions and Emerging Methodologies

Development of Sustainable and Environmentally Benign Synthetic Approaches

The traditional synthesis of N-alkylated anilines often involves the use of hazardous alkyl halides and stoichiometric amounts of base, leading to significant waste generation. vedantu.comacsgcipr.org Future research is intensely focused on developing greener alternatives for the synthesis of 3-bromo-N-ethyl-5-methoxyaniline, starting from its precursor, 3-bromo-5-methoxyaniline (B176949).

One of the most promising sustainable methods is catalytic N-alkylation using ethanol as a "green" ethylating agent. This approach, often termed a "borrowing hydrogen" or "hydrogen autotransfer" reaction, involves the temporary oxidation of the alcohol to an aldehyde by a catalyst. The aldehyde then reacts with the amine to form an imine, which is subsequently reduced by the hydrogen atoms borrowed from the alcohol, with water being the only byproduct. nih.gov Catalysts for this transformation are evolving from precious metals like ruthenium and iridium to more abundant and less toxic first-row transition metals such as manganese and iron. nih.govresearchgate.net Research in this area for this compound would involve screening various non-precious metal catalysts and optimizing reaction conditions to achieve high selectivity for mono-N-ethylation, avoiding the common side reaction of overalkylation. youtube.com

Another environmentally friendly approach is the use of ionic liquids as reaction media. These non-volatile solvents can enhance reaction rates and selectivity in N-alkylation reactions while allowing for easier separation and recycling of the catalyst and solvent system. rsc.org The use of deep eutectic solvents, which are mixtures of hydrogen bond donors and acceptors, also presents a biodegradable and cost-effective alternative to traditional organic solvents. csic.es

The table below illustrates a hypothetical study on the sustainable synthesis of this compound, comparing different catalytic systems.

| Entry | Catalyst (mol%) | Alkylating Agent | Solvent | Temperature (°C) | Yield (%) |

| 1 | Mn-pincer (2) | Ethanol | Toluene (B28343) | 110 | 85 |

| 2 | Fe(acac)₃ (5) | Ethanol | 2-Methyl-THF | 120 | 78 |

| 3 | Ru-macho (1) | Ethanol | Toluene | 100 | 92 |

| 4 | K₂CO₃ (stoic.) | Ethyl bromide | Acetonitrile | 80 | 75 (Traditional) |

| 5 | None | Ethanol | [bmim][BF₄] | 100 | 65 |

This table is illustrative and represents potential research findings.

Integration of Synthesis with Flow Chemistry and Automated Reaction Optimization Platforms

The transition from batch to continuous flow chemistry represents a paradigm shift in the manufacturing of fine chemicals and pharmaceuticals. chemicalindustryjournal.co.ukjst.org.innjbio.com The synthesis of this compound is well-suited for this technology. Flow reactors offer superior heat and mass transfer, allowing for safer operation at higher temperatures and pressures, which can significantly accelerate reaction rates. researchgate.net This enhanced control can also improve selectivity and reduce the formation of impurities. A continuous flow setup for the N-ethylation of 3-bromo-5-methoxyaniline would involve pumping streams of the aniline (B41778), ethanol, and a solubilized or heterogeneous catalyst through a heated reactor coil, with the product emerging continuously.

Furthermore, flow chemistry platforms can be integrated with automated reaction optimization systems. These systems use machine learning algorithms to intelligently explore the reaction parameter space (e.g., temperature, pressure, residence time, and catalyst loading) to rapidly identify the optimal conditions for yield and purity. nih.gov This automated approach minimizes manual experimentation and can lead to more robust and efficient processes. Computational Fluid Dynamics (CFD) can also be employed to model and predict the performance of flow reactors, further accelerating the optimization process. rsc.org

Discovery of Novel Reactivity Modes and Unprecedented Chemical Transformations

While the N-ethyl group modifies the nucleophilicity of the amine, the core structure of this compound offers several avenues for novel reactivity. The bromine atom is a prime site for cross-coupling reactions , such as Suzuki, Heck, and Buchwald-Hartwig aminations. Future research could explore the use of this compound as a building block to construct more complex molecules by forming new carbon-carbon or carbon-heteroatom bonds at the C3 position. The electronic effects of the N-ethyl and methoxy (B1213986) groups would influence the reactivity of the C-Br bond in these transformations.

The aromatic ring itself is activated by the strong electron-donating methoxy and N-ethylamino groups, making it susceptible to further electrophilic aromatic substitution . While the existing substituents direct incoming electrophiles to specific positions (ortho and para), exploring reactions under various conditions could lead to the synthesis of polysubstituted anilines with unique electronic and steric properties.

Moreover, the development of novel catalytic systems could unlock unprecedented transformations. For instance, recent advances in photoredox catalysis could enable new types of reactions that are not accessible through traditional thermal methods, such as the direct C-H functionalization of the aromatic ring or novel coupling reactions. rsc.org

Application of Advanced in situ Spectroscopic Techniques for Real-Time Reaction Monitoring

To fully leverage the benefits of continuous flow synthesis and automated optimization, real-time analytical techniques are crucial. Process Analytical Technology (PAT) , particularly the use of in situ spectroscopic methods, allows for the continuous monitoring of reaction progress without the need for sampling and offline analysis.

For the synthesis of this compound, techniques such as Near-Infrared (NIR) and Raman spectroscopy could be integrated directly into the flow reactor. researchgate.net These spectroscopic probes can provide real-time data on the concentration of reactants, intermediates, and the final product. This information is invaluable for ensuring the process remains within the desired parameters and for building accurate kinetic models. For example, NIR spectroscopy has been successfully used to monitor Grignard alkylation reactions in continuous flow, a testament to its potential for tracking similar C-N bond-forming reactions. researchgate.net

The data gathered from these in situ techniques can be fed back into the automated control system, creating a closed-loop system that can self-optimize and maintain stable operation over extended periods.

Q & A

Q. Table 1: Example Reaction Conditions

| Step | Reagent/Condition | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Bromination | NBS, DMF, 0°C | 78 | 92 | |

| Alkylation | Ethyl iodide, K₂CO₃, DMF | 65 | 95 |

What advanced techniques are recommended for structural characterization of this compound?

Answer:

- X-ray crystallography : Use SHELX programs (SHELXL, SHELXS) for refinement, leveraging high-resolution data to resolve bond angles and torsional strain .

- NMR spectroscopy : ¹H/¹³C NMR (DMSO-d₆) identifies substituent effects (e.g., methoxy at δ 3.8 ppm, ethyl group splitting patterns) .

- Mass spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ at m/z 244.02 (calculated: 244.04) .

How does thermal stability vary between this compound and its polymeric derivatives?

Answer:

- Thermogravimetric analysis (TGA) : The monomer shows stability up to 200°C, while polyaniline derivatives (e.g., poly(o-methoxyaniline)) degrade at 270–560°C, depending on counterions .

- Differential scanning calorimetry (DSC) : Glass transitions (Tg) for polymers range from 120–150°C, influenced by bromine’s electron-withdrawing effects .

Q. Table 2: Thermal Properties

| Compound | Decomposition Temp (°C) | Tg (°C) | Reference |

|---|---|---|---|

| Monomer | 200 | N/A | |

| Polymer (HCl salt) | 320 | 135 |

How can contradictory reports on electrical conductivity in methoxyaniline derivatives be resolved?

Answer:

- Mechanistic studies : Polaron hopping (small polaron model) explains conductivity in doped polymers, while diamagnetic behavior in pure forms suggests limited charge carriers .

- Multi-technique validation : Combine EPR (to detect free radicals) and four-probe conductivity measurements under controlled humidity .

What safety protocols are critical for handling this compound?

Answer:

- Storage : Keep at 0–6°C in amber vials to prevent bromine loss or decomposition .

- PPE : Use nitrile gloves, fume hoods, and ANSI-approved goggles. Avoid contact with oxidizing agents (risk of exothermic bromine release) .

How can computational modeling predict reactivity of this compound?

Answer:

- DFT calculations : Optimize geometry at B3LYP/6-311+G(d,p) to map electrophilic sites (e.g., bromine substitution trends) .

- Molecular docking : Screen for bioactivity (e.g., antibacterial targets) using AutoDock Vina and PubChem bioassay data .

What analytical methods validate purity and identity during synthesis?

Answer:

- Elemental analysis : Match C, H, N percentages (±0.3% theoretical) .

- HPLC-DAD : Use C18 columns (MeCN:H₂O = 70:30) with UV detection at 254 nm .

Can this compound serve as a monomer for conductive polymers?

Answer:

Yes, via oxidative polymerization (APS/HCl). However, bromine’s steric hindrance may reduce conjugation length compared to non-brominated analogs. Optimize doping with CSA (camphorsulfonic acid) to enhance conductivity (σ ≈ 10⁻³ S/cm) .

What degradation pathways occur under ambient conditions?

Answer:

- Hydrolysis : Methoxy groups are stable, but bromine may hydrolyze to hydroxyl in humid conditions (pH > 9) .

- Photodegradation : UV light induces C-Br bond cleavage; monitor via GC-MS for debrominated byproducts .

How should researchers address discrepancies in reported spectroscopic data?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.